2-(4-甲氧基苄基)-1H-苯并咪唑

描述

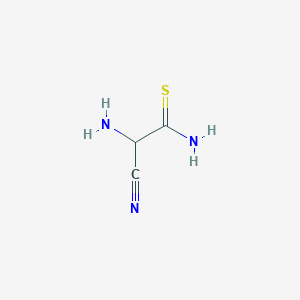

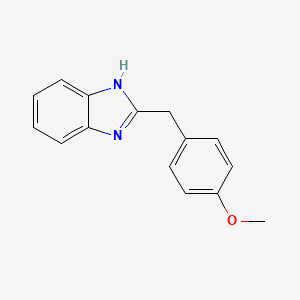

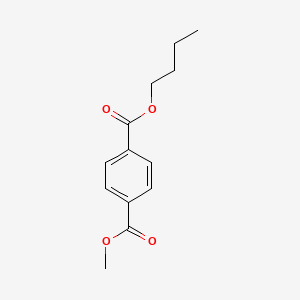

The compound “2-(4-methoxybenzyl)-1H-benzimidazole” contains a benzimidazole core, which is a fused benzene and imidazole ring. It also has a methoxybenzyl group attached to it. Benzimidazole derivatives have been widely studied due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “2-(4-methoxybenzyl)-1H-benzimidazole” would consist of a benzimidazole core with a methoxybenzyl group attached at the 2-position. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms or at the positions ortho to them. The methoxybenzyl group could potentially be modified via reactions at the methoxy or the benzyl positions .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(4-methoxybenzyl)-1H-benzimidazole” would depend on its specific structure. Benzimidazoles are generally stable compounds. The presence of the methoxybenzyl group could influence properties like solubility and reactivity .科学研究应用

抗菌和细胞毒性研究

- 合成和抗菌研究:已经研究了由 1H-苯并咪唑合成的对甲氧基苄基取代的 N-杂环卡宾银配合物及其对大肠杆菌和金黄色葡萄球菌的抗菌活性。与它们的母体相比,这些配合物显示出很高的抗菌活性 (Patil 等人,2010 年)。

- 细胞毒性研究:这些 NHC-银配合物还被测试了对 Caki-1 细胞系的细胞毒性,显示出显着的 IC 50 值,表明在癌症研究中具有潜力 (Patil 等人,2010 年)。

抗真菌和抗白血病特性

- 抗真菌活性:涉及 2-巯基-5-甲氧基-1H-苯并咪唑的研究表明,它能有效抑制真菌生长,包括尖孢镰刀菌和茄疫病菌,表明具有潜在的抗真菌应用 (Jebur & Ismail, 2019)。

- 增强的抗白血病特性:已经探索了苯并咪唑结构与苄基香草醛的共轭,显示出改进的抗癌活性,特别是对白血病细胞系。这种共轭可能导致新型抗白血病剂 (Al-Mudaris 等人,2013 年)。

酪氨酸酶抑制剂和酶相互作用

- 酪氨酸酶抑制活性:已经合成苯并咪唑-1,2,3-三唑杂化物并将其评价为蘑菇酪氨酸酶的抑制剂,蘑菇酪氨酸酶是黑色素生物合成中的关键酶。这一发现对于在化妆品、医药和食品工业中的潜在应用具有重要意义 (Mahdavi 等人,2018 年)。

- 抑制 NF-κB 活性:研究了一系列苯并咪唑衍生物对细胞中 LPS 诱导的 NF-κB 抑制的抑制活性,表明在炎症和自身免疫性疾病中具有治疗潜力 (Boggu 等人,2016 年)。

作用机制

Target of Action

A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The structurally similar compound mentioned above was found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The structurally similar compound mentioned above is known to influence in vivo neurogenesis, oxidative, and inflammatory pathways .

Result of Action

The structurally similar compound mentioned above showed beneficial effects in preclinical ad-like models .

未来方向

生化分析

Biochemical Properties

It’s structurally similar to other benzimidazole derivatives, which are known to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their activity .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 2-(4-methoxybenzyl)-1H-benzimidazole vary with different dosages in animal models .

属性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZBJTKIOFNONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354119 | |

| Record name | 2-(4-methoxybenzyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53039-62-6 | |

| Record name | 2-(4-methoxybenzyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)

![[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3053258.png)